molecular formula C15H23N3O3S B253748 N-cyclohexyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

N-cyclohexyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

カタログ番号 B253748
分子量: 325.4 g/mol
InChIキー: QSCGNMQCWGVCCF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclohexyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide, also known as CHPG, is a compound that has been extensively studied for its potential therapeutic applications. CHPG belongs to the class of compounds known as metabotropic glutamate receptor agonists and has been found to modulate the activity of these receptors in the brain. In

作用機序

N-cyclohexyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide acts as an agonist for metabotropic glutamate receptors, specifically mGluR5. When N-cyclohexyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide binds to mGluR5, it activates a signaling pathway that leads to the modulation of synaptic plasticity, which is important for learning and memory. N-cyclohexyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide has also been shown to modulate the activity of other neurotransmitter systems in the brain, including the dopamine and serotonin systems.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide has been found to have a variety of biochemical and physiological effects. It has been shown to modulate synaptic plasticity, which is important for learning and memory. N-cyclohexyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide has also been found to modulate the activity of the dopamine and serotonin systems in the brain, which are involved in a variety of physiological processes, including mood regulation, reward processing, and motor control.

実験室実験の利点と制限

One advantage of using N-cyclohexyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide in lab experiments is that it is a potent and selective agonist for mGluR5, which allows for the specific modulation of this receptor. However, one limitation of using N-cyclohexyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide is that it has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.

将来の方向性

There are several future directions for research on N-cyclohexyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide. One area of research is the development of more potent and selective agonists for mGluR5. Another area of research is the investigation of the potential therapeutic applications of N-cyclohexyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-cyclohexyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide on the brain and its potential interactions with other neurotransmitter systems.
In conclusion, N-cyclohexyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide is a compound that has shown promise for its potential therapeutic applications in the treatment of neurological disorders. Its ability to modulate the activity of metabotropic glutamate receptors and other neurotransmitter systems in the brain makes it an important compound for further research. However, more research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

合成法

The synthesis of N-cyclohexyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide involves the reaction of 2-((tert-butoxycarbonyl)amino)acetic acid with cyclohexyl isocyanate to form the intermediate N-(cyclohexylcarbamoyl)-2-((tert-butoxycarbonyl)amino)acetic acid. This intermediate is then reacted with 2-mercapto-5-(2-hydroxyethyl)-6-methylpyrimidine to form N-cyclohexyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide.

科学的研究の応用

N-cyclohexyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide has been extensively studied for its potential therapeutic applications. It has been found to modulate the activity of metabotropic glutamate receptors, which are involved in a variety of physiological processes in the brain. N-cyclohexyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide has been shown to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

特性

製品名

N-cyclohexyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

分子式

C15H23N3O3S

分子量

325.4 g/mol

IUPAC名

N-cyclohexyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C15H23N3O3S/c1-10-12(7-8-19)14(21)18-15(16-10)22-9-13(20)17-11-5-3-2-4-6-11/h11,19H,2-9H2,1H3,(H,17,20)(H,16,18,21)

InChIキー

QSCGNMQCWGVCCF-UHFFFAOYSA-N

異性体SMILES

CC1=C(C(=O)N=C(N1)SCC(=O)NC2CCCCC2)CCO

SMILES

CC1=C(C(=O)N=C(N1)SCC(=O)NC2CCCCC2)CCO

正規SMILES

CC1=C(C(=O)N=C(N1)SCC(=O)NC2CCCCC2)CCO

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。